2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione (hereafter referred to as Compound A) is a heterocyclic molecule with the molecular formula C25H21ClN2O4 and a molecular weight of 448.903 g/mol . The structure features a dihydro-2H-pyrrolo[3,4-d]isoxazole core substituted with three aromatic groups:
- 4-Chlorophenyl (electron-withdrawing group at position 2),
- 4-Methoxyphenyl (electron-donating group at position 3),
- p-Tolyl (4-methylphenyl, hydrophobic group at position 5).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(4-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4/c1-15-3-9-18(10-4-15)27-24(29)21-22(16-5-13-20(31-2)14-6-16)28(32-23(21)25(27)30)19-11-7-17(26)8-12-19/h3-14,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJMXKJXJKCFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a pyrroloisoxazole core, which is significant for its pharmacological effects.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrroloisoxazole exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that promote cell survival and proliferation.
- For example, a study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range .
-
Acetylcholinesterase Inhibition :
- The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. In vitro studies revealed promising results, with some derivatives showing significant inhibition percentages at concentrations as low as 50 µM .
- The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl rings significantly influence inhibitory potency against AChE .
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| AChE Inhibition | Competitive inhibition at active site | |
| Antimicrobial | Disruption of cell membranes |
Case Studies
-
Anticancer Efficacy :
- A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability, with notable effects observed in breast and colon cancer cells. The apoptotic pathway was confirmed through flow cytometry analysis showing increased annexin V staining in treated cells.
-
AChE Inhibition :
- In a comparative study involving several pyrroloisoxazole derivatives, the compound exhibited superior AChE inhibitory activity compared to traditional inhibitors like donepezil. Docking studies suggested strong binding affinity to the active site of AChE, supported by molecular dynamics simulations .
Comparison with Similar Compounds
Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives
Compounds 33–35 and 39 () share a pyrrolo-pyrazole-dione scaffold but differ in substituents and biological activity:
Key Differences :
Thiophene-Substituted Analogs
2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione () replaces the 4-methoxyphenyl group with a thiophene ring:
- Molecular Formula : C22H17ClN2O3S (MW: 424.9 g/mol).
Triazole and Thiazole Derivatives
Compounds 4 and 5 () are isostructural thiazole derivatives with halogen substitutions:
Comparison with Compound A :
Dimethylamino-Substituted Analog
5-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione () features a dimethylamino group:
- Key Difference: The dimethylamino group is strongly electron-donating, contrasting with Compound A’s methoxy group.
Research Findings and Implications
Structural Characterization
- Single-crystal X-ray diffraction (e.g., ) and NMR are standard for confirming pyrrolo-isoxazole structures. Compound A’s planar aromatic groups likely adopt similar conformations to analogs, with minor adjustments for substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
